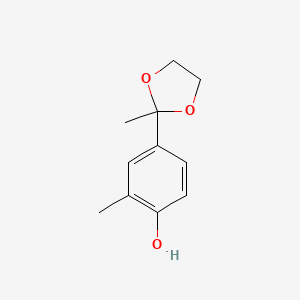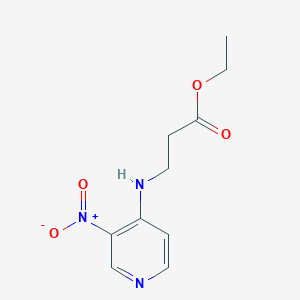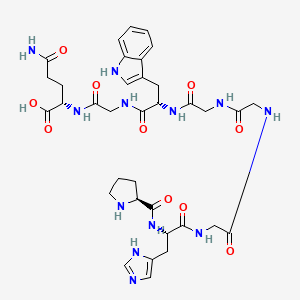
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- is a peptide compound composed of several amino acids This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like tryptophan and histidine.
Reduction: Reducing agents can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.
Applications De Recherche Scientifique
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of bioactive peptides for pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine: A single amino acid with various metabolic roles.
L-Prolyl-L-histidylglycyl: A shorter peptide with different bioactive properties.
L-tryptophylglycyl: Another peptide with distinct biological activities.
Uniqueness
L-Glutamine, L-prolyl-L-histidylglycylglycylglycyl-L-tryptophylglycyl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. Its combination of amino acids allows for specific interactions with biological targets, making it valuable for research and therapeutic applications.
Propriétés
Numéro CAS |
183871-89-8 |
|---|---|
Formule moléculaire |
C35H46N12O10 |
Poids moléculaire |
794.8 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H46N12O10/c36-27(48)8-7-24(35(56)57)45-31(52)17-43-32(53)25(10-19-12-39-22-5-2-1-4-21(19)22)46-30(51)16-41-28(49)14-40-29(50)15-42-33(54)26(11-20-13-37-18-44-20)47-34(55)23-6-3-9-38-23/h1-2,4-5,12-13,18,23-26,38-39H,3,6-11,14-17H2,(H2,36,48)(H,37,44)(H,40,50)(H,41,49)(H,42,54)(H,43,53)(H,45,52)(H,46,51)(H,47,55)(H,56,57)/t23-,24-,25-,26-/m0/s1 |
Clé InChI |
IKYMJDXXXGJUMB-CQJMVLFOSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


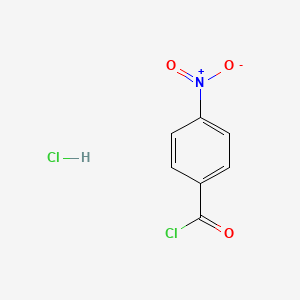

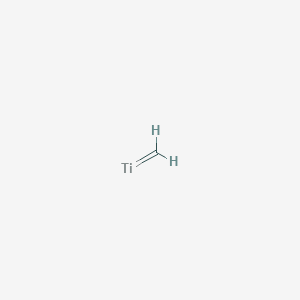
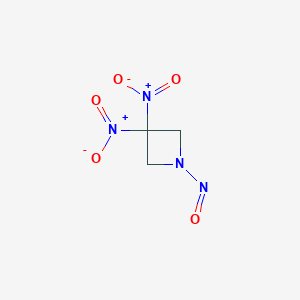
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
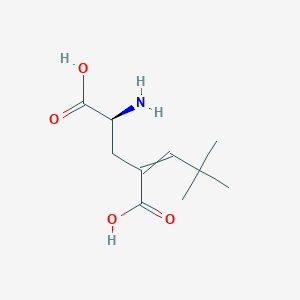
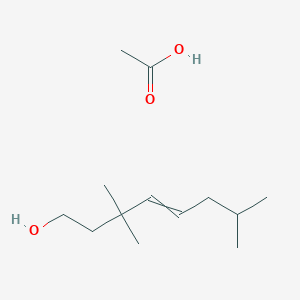
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
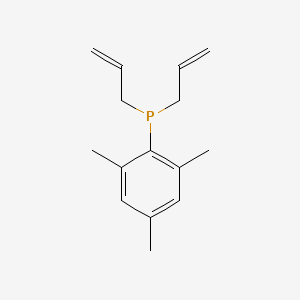
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
